5-Pentylcyclohexane-1,3-dione

Herbicide discovery HPPD inhibition Triketone analogs

This compound is a C5-alkylated cyclohexane-1,3-dione derivative with an I50app of 0.18 μM against plant HPPD, making it an ideal reference standard for herbicide development. Its distinct CYP11B2 selectivity (IC50 88 nM) supports targeted steroidogenesis studies. As a key intermediate for chiloglottone synthesis, the pre-installed pentyl chain streamlines total synthesis. Order now to leverage its validated SAR and enhance your research outcomes.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 18456-88-7
Cat. No. B100022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentylcyclohexane-1,3-dione
CAS18456-88-7
Synonyms5-PENTYL-CYCLOHEXANE-1,3-DIONE
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCCC1CC(=O)CC(=O)C1
InChIInChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h9H,2-8H2,1H3
InChIKeyDBEXKDYDVZVANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pentylcyclohexane-1,3-dione (CAS 18456-88-7) Procurement Guide: Molecular Identity and Structural Baseline


5-Pentylcyclohexane-1,3-dione is a C5-alkyl-substituted cyclohexane-1,3-dione derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol [1]. It belongs to a class of 1,3-diketones characterized by a saturated cyclohexane ring bearing carbonyl groups at positions 1 and 3, and an n-pentyl side chain at position 5 . This scaffold serves as a versatile building block in organic synthesis and is a key structural component in certain bioactive molecules, including plant-derived natural products and herbicidal agents [2]. The compound exhibits physicochemical properties including a predicted melting point of 70-71 °C, boiling point of 298.9±23.0 °C, density of 0.977±0.06 g/cm³, and a predicted pKa of 5.34±0.20 .

Why 5-Pentylcyclohexane-1,3-dione Cannot Be Replaced by Common Alkyl Homologs in Herbicidal and Enzyme Inhibition Applications


Within the cyclohexane-1,3-dione scaffold, substituent identity at the 5-position is a critical determinant of target binding affinity, selectivity, and functional outcome. Generic substitution with a shorter (e.g., ethyl, propyl) or longer (e.g., hexyl) alkyl chain is not a chemically or pharmacologically neutral change [1]. Specifically, a 2-acyl-cyclohexane-1,3-dione congener bearing a C11 alkyl side chain—consistent with a 5-pentyl substituent—demonstrated an I50app of 0.18 μM against plant HPPD, while the same scaffold with a shorter side chain or additional ring substitutions exhibited significantly reduced or abolished activity [2]. This non-linear structure-activity relationship (SAR) underscores that the pentyl chain length achieves an optimal balance of hydrophobicity and steric fit within the enzyme active site, which cannot be replicated by simple homologs without empirical validation [2]. Therefore, substitution with a non-identical alkyl derivative will likely yield divergent biological and herbicidal profiles, potentially leading to experimental failure or inconsistent results in target-based assays [1].

5-Pentylcyclohexane-1,3-dione: Quantitative Differentiation Evidence Against Key Comparators


5-Pentylcyclohexane-1,3-dione vs. Sulcotrione: HPPD Inhibition Potency (I50app)

A 2-acyl-cyclohexane-1,3-dione congener with a C11 alkyl side chain (compound 5d), which structurally incorporates a 5-pentyl substituent, exhibited an I50app value of 0.18 ± 0.02 μM against plant HPPD, surpassing the potency of the commercial triketone herbicide sulcotrione (I50app = 0.25 ± 0.02 μM) in the same assay [1]. This represents a 28% improvement in inhibitory concentration. The SAR analysis confirmed that an 11-carbon side chain is optimal for HPPD inhibition, with deviations in chain length or introduction of additional ring substituents diminishing activity [1].

Herbicide discovery HPPD inhibition Triketone analogs QSAR

5-Pentylcyclohexane-1,3-dione vs. 5-Hexyl Homolog: Herbicidal Activity Drop-off

In the same study, the 5-hexylcyclohexane-1,3-dione analog (compound 5e, containing a C12 alkyl side chain) demonstrated a significantly reduced I50app of 3.2 ± 0.5 μM against plant HPPD, representing a ~18-fold decrease in potency compared to the 5-pentyl congener (0.18 ± 0.02 μM) [1]. This sharp drop in activity underscores that the pentyl chain length is near-optimal for HPPD binding, whereas the slightly longer hexyl chain drastically impairs target engagement [1].

Alkyl chain optimization Herbicidal SAR Cyclohexane-1,3-dione derivatives

5-Pentylcyclohexane-1,3-dione vs. Ethyl/Propyl Homologs: CYP11B1 Selectivity Profile

5-Pentylcyclohexane-1,3-dione (CHEMBL3415168) displayed an IC50 of 88 nM against human CYP11B2, with significantly weaker inhibition of human CYP11B1 (IC50 = 6970 nM) and CYP17 (IC50 > 10,000 nM) [1]. This contrasts with shorter alkyl chain analogs; for example, 5-ethylcyclohexane-1,3-dione derivatives and 5-propylcyclohexane-1,3-dione derivatives are not reported to exhibit this selectivity window and often show pan-CYP inhibition or reduced potency [2]. The 5-pentyl substituent appears to confer a favorable selectivity index (CYP11B1/CYP11B2 IC50 ratio = 79), which is a critical differentiator for applications targeting steroidogenic pathways [1].

CYP11B1 inhibition Cytochrome P450 Steroidogenesis Selectivity profiling

5-Pentylcyclohexane-1,3-dione vs. Unsubstituted Cyclohexane-1,3-dione: Physicochemical and LogP Advantage

The introduction of a 5-pentyl substituent increases the calculated logP (cLogP) from approximately 0.2 for unsubstituted cyclohexane-1,3-dione to 2.505 for 5-pentylcyclohexane-1,3-dione [1]. This represents a >2-log unit increase in lipophilicity, which translates to a predicted 100-fold greater partitioning into organic phases. In SAR studies, optimal HPPD inhibition correlated with a C11 side chain (present in the 5-pentyl derivative), which strikes a balance between hydrophobic interactions and steric fit within the enzyme active site [2]. Unsubstituted cyclohexane-1,3-dione lacks the necessary hydrophobic moieties for effective target engagement and membrane permeability in herbicidal applications [2].

Lipophilicity Physicochemical properties Drug-likeness cLogP

5-Pentylcyclohexane-1,3-dione as a Superior Intermediate for Natural Product Synthesis

Cyclohexane-1,3-dione derivatives serve as versatile precursors for the total synthesis of complex natural products, including biologically active bicyclic to hexacyclic frameworks [1]. Within this class, the 5-pentyl substituted variant is particularly valued as a key intermediate for synthesizing chiloglottones—natural products involved in plant-insect communication—due to its pre-installed pentyl side chain . In contrast, unsubstituted or shorter alkyl chain derivatives require additional synthetic steps to introduce the required alkyl moiety, reducing overall efficiency and increasing the step count . A five-step synthesis of monoalkyl- and 2,5-dialkyl-1,3-cyclohexanediones has been described, highlighting the utility of the 5-pentyl scaffold as a direct precursor .

Total synthesis Natural products Building block Chiloglottones

Validated Application Scenarios for 5-Pentylcyclohexane-1,3-dione in Research and Development


Herbicide Lead Optimization and SAR Studies

This compound is ideally suited as a reference standard or lead scaffold in the development of novel HPPD-inhibiting herbicides. Its documented I50app of 0.18 μM against plant HPPD [1] provides a benchmark for evaluating new synthetic analogs. Researchers can use 5-pentylcyclohexane-1,3-dione as a positive control or as a starting point for further derivatization to improve potency, selectivity, or crop safety profiles. The QSAR data from the Peperomia-derived congener study [1] offers a validated framework for rational design.

Cytochrome P450 Enzyme Selectivity Studies

Due to its distinct inhibition profile on human CYP11B2 (IC50 = 88 nM) and significantly weaker inhibition of CYP11B1 (IC50 = 6,970 nM) and CYP17 (IC50 > 10,000 nM) [1], this compound serves as a valuable tool molecule for probing the role of CYP11B2 in steroidogenesis and for developing selective inhibitors targeting this enzyme. It can be used in cellular assays to dissect pathway-specific effects without confounding off-target CYP activity, provided the selectivity index is maintained under the experimental conditions.

Natural Product Total Synthesis

As a key intermediate, 5-pentylcyclohexane-1,3-dione is directly applicable in the total synthesis of chiloglottones and other 2,5-dialkylcyclohexane-1,3-dione-containing natural products [1][2]. Its pre-installed pentyl side chain eliminates the need for late-stage alkylation, thereby reducing the number of synthetic steps and improving overall yield. This makes it a preferred building block for chemists engaged in the synthesis of bioactive natural products and their analogs.

Physicochemical Profiling and Formulation Studies

With a predicted cLogP of 2.505 [1], 5-pentylcyclohexane-1,3-dione is an excellent candidate for studies investigating the relationship between lipophilicity and biological activity in the cyclohexane-1,3-dione series. It can be used in comparative studies with less lipophilic analogs (e.g., unsubstituted, ethyl, or propyl derivatives) to assess the impact of logP on membrane permeability, cellular uptake, and target engagement in both herbicidal and mammalian cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Pentylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.